molecular formula C17H25ClN2O3 B4399951 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride

2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride

Cat. No.: B4399951
M. Wt: 340.8 g/mol
InChI Key: UHLNYFNGJHFWRF-UHFFFAOYSA-N
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Description

2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, multiple ethoxy groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride typically involves multiple steps. One common approach starts with the preparation of 2,6-dimethylmorpholine, which is then reacted with ethylene oxide to introduce the ethoxy groups. The resulting intermediate is further reacted with 2-chlorobenzonitrile under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
  • 4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
  • 2,6-dimethylmorpholine

Uniqueness

Compared to similar compounds, 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its multiple ethoxy groups and benzonitrile moiety provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-14-12-19(13-15(2)22-14)7-8-20-9-10-21-17-6-4-3-5-16(17)11-18;/h3-6,14-15H,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNYFNGJHFWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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